molecular formula C8H11Cl2NS2 B13765605 2-((o-Chlorophenyl)dithio)ethylamine hydrochloride CAS No. 5301-06-4

2-((o-Chlorophenyl)dithio)ethylamine hydrochloride

Cat. No.: B13765605
CAS No.: 5301-06-4
M. Wt: 256.2 g/mol
InChI Key: WFMZASVQUWQPRL-UHFFFAOYSA-N
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Description

2-((o-Chlorophenyl)dithio)ethylamine hydrochloride is a synthetic organic compound featuring an ethylamine backbone substituted with an o-chlorophenyl group and a disulfide (dithio) moiety. Its molecular formula is C₈H₉Cl₂NS₂, with a molecular weight of 254.2 g/mol. The o-chlorophenyl group introduces steric and electronic effects, while the dithio (-S-S-) linkage enables redox-sensitive reactivity, making it valuable in biochemical applications such as disulfide-based cross-linking and drug delivery systems.

Properties

CAS No.

5301-06-4

Molecular Formula

C8H11Cl2NS2

Molecular Weight

256.2 g/mol

IUPAC Name

2-[(2-chlorophenyl)disulfanyl]ethylazanium;chloride

InChI

InChI=1S/C8H10ClNS2.ClH/c9-7-3-1-2-4-8(7)12-11-6-5-10;/h1-4H,5-6,10H2;1H

InChI Key

WFMZASVQUWQPRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SSCC[NH3+])Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The key structural feature of 2-((o-Chlorophenyl)dithio)ethylamine hydrochloride is the presence of an ethylamine moiety linked via a dithio (disulfide) bridge to an o-chlorophenyl group, and existing as a hydrochloride salt. The preparation generally involves:

  • Formation of a 2-chloroethylamine intermediate or equivalent,
  • Introduction of the o-chlorophenyl dithio group,
  • Conversion to the hydrochloride salt form for stability and isolation.

Preparation of 2-Chloroethylamine Hydrochloride as a Key Intermediate

A patented method (CN108003036B) describes an efficient and environmentally friendly synthesis of 2-chloroethylamine hydrochloride , a crucial precursor for dithio derivatives. The method uses ethanolamine and industrial byproduct hydrogen chloride gas, catalyzed by organic acids, to produce high-purity 2-chloroethylamine hydrochloride with yields around 90% and purity exceeding 99% (GC analysis).

Process Steps:
Step Description Conditions
1 Ethanolamine is stirred in a container; hydrogen chloride gas is bubbled until pH 2-3 is reached. Room temperature; HCl gas flow 300-500 mL/min; aeration time 45-75 min.
2 Addition of organic acid catalyst (e.g., adipic, glutaric, butyric acid); heating and HCl reintroduced. Heating to 130-160 °C; HCl gas flow 300-500 mL/min; reaction time 3.5-5 hours; water removed by distillation.
3 Cooling; addition of absolute ethanol; filtration and vacuum drying to isolate product. Drying at 50-60 °C under vacuum for 5 hours.
Representative Yields and Purities:
Organic Acid Catalyst Reaction Temp (°C) Reaction Time (h) Yield (%) Purity (GC %)
Adipic acid 160 5 90.5 99.2
Glutaric acid 140 3.5 89.7 99.2
Butyric acid 130 4.5 89.7 99.1

This method avoids the use of thionyl chloride, reducing environmental pollution by eliminating sulfur dioxide byproducts. The use of industrial byproduct hydrogen chloride and organic acids as catalysts provides a cost-effective and scalable approach.

Introduction of the o-Chlorophenyl Dithio Group

While direct literature on the preparation of This compound is limited, analogous methods for introducing aryl dithio groups involve:

  • Reaction of 2-chloroethylamine or its hydrochloride salt with o-chlorophenyl thiol or disulfide under nucleophilic substitution conditions,
  • Formation of the dithio linkage via thiol/disulfide exchange or coupling reactions,
  • Subsequent purification and conversion to hydrochloride salt.

These steps typically require controlled reaction conditions to avoid overoxidation and side reactions, often employing mild bases or phase transfer catalysts to facilitate substitution.

Data Tables Summarizing Preparation Conditions and Outcomes

Compound Starting Material Catalyst/Agent Temp (°C) Time (h) Yield (%) Purity (%) Notes
2-Chloroethylamine hydrochloride Ethanolamine + HCl gas Adipic acid 160 5 90.5 99.2 Organic acid catalyzed chlorination with water removal
2-Chloroethylamine hydrochloride Ethanolamine + HCl gas Glutaric acid 140 3.5 89.7 99.2 Similar conditions with shorter reaction time
2-Chloroethylamine hydrochloride Ethanolamine + HCl gas Butyric acid 130 4.5 89.7 99.1 Slightly lower temperature, comparable yield and purity
2-Thiophene ethylamine 2-Bromothiophene + Mg Phase transfer catalyst 30 N/A 90.8 98.3 Grignard reaction and ammonolysis to form ethylamine

Chemical Reactions Analysis

Types of Reactions

2-((o-Chlorophenyl)dithio)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the dithio group to thiol or sulfide groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent under controlled temperature.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, usually in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Bioactive Molecules
2-((o-Chlorophenyl)dithio)ethylamine hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals. Its structural properties allow for modifications that enhance the efficacy of drugs targeting neurological disorders. For instance, it has been utilized in developing compounds that interact with neurotransmitter systems, facilitating research into treatments for conditions such as depression and anxiety.

2. Anticancer Research
Research has indicated that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. A study evaluated Mannich bases derived from this compound, revealing significant anticancer activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with some derivatives showing IC50 values lower than 2 μg/mL .

Biochemical Research

1. Neurotransmitter Studies
The compound is instrumental in studies investigating the role of amines in brain function. Its application in neurotransmitter system research has provided insights into how alterations in amine levels can affect behavior and cognitive functions.

2. Analytical Chemistry
In analytical chemistry, this compound is used as a standard in chromatography techniques. This application is crucial for the accurate quantification of similar compounds in complex biological mixtures, enhancing the reliability of analytical results.

Material Science Applications

1. Development of Specialty Polymers
The compound contributes to the development of specialty polymers and coatings. Its incorporation into materials enhances properties such as adhesion, chemical resistance, and thermal stability, making it valuable in industrial applications.

2. Coatings for Environmental Protection
Research has shown that this compound can be utilized to create coatings that protect surfaces from environmental degradation. This application is particularly relevant in industries where equipment is exposed to harsh conditions.

Environmental Studies

The compound has been employed in environmental studies to assess the impact of chlorinated compounds on biological systems. It aids researchers in understanding how pollutants affect ecosystems, contributing to environmental protection efforts.

Case Study 1: Anticancer Efficacy

A study published in PMC explored the synthesis of novel Mannich bases from this compound. The results demonstrated that certain derivatives exhibited potent cytotoxic effects against cancer cell lines, highlighting its potential as a lead compound for drug development .

Case Study 2: Neurotransmitter System Insights

Another research project investigated the effects of compounds derived from this compound on neurotransmitter levels in animal models. The findings provided evidence that these compounds could modulate neurotransmitter activity, suggesting therapeutic applications for neurological disorders.

Mechanism of Action

The mechanism of action of 2-((o-Chlorophenyl)dithio)ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the dithio group plays a crucial role in its activity by forming disulfide bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Pyridyldithio)ethylamine Hydrochloride (PDC-HCl)
  • Molecular Formula : C₇H₉ClN₂S₂
  • Key Features : Replaces the o-chlorophenyl group with a pyridyl ring.
  • Applications : A cross-linking reagent for thiol-containing biomolecules (e.g., antibodies, peptides). The pyridyl group enhances water solubility compared to the hydrophobic o-chlorophenyl group in the target compound .
  • Reactivity : Both compounds form disulfide bonds, but PDC-HCl’s pyridyl group facilitates easier cleavage under mild reducing conditions .
2-(2-Chlorophenyl)ethanamine Hydrochloride
  • Molecular Formula : C₈H₉Cl₂N
  • Key Features : Lacks the dithio group, simplifying its structure.
  • Applications : Intermediate in synthesizing pharmaceuticals (e.g., antidepressants, antihistamines). The absence of sulfur limits its utility in redox-sensitive applications compared to the target compound .
  • Stability : More stable under ambient conditions due to fewer reactive sites .
Dopamine Hydrochloride
  • Molecular Formula: C₈H₁₁NO₂·HCl
  • Key Features : Contains a catechol (3,4-dihydroxyphenyl) group instead of o-chlorophenyl and dithio.
  • Applications : Neurotransmitter and cardiovascular drug. The hydroxyl groups increase water solubility but render it prone to oxidation, unlike the target compound’s sulfur-mediated stability .

Pharmacological and Industrial Relevance

Clorprenaline Hydrochloride
  • Molecular Formula: C₁₀H₁₃ClNO·HCl
  • Key Features : Contains an o-chlorophenyl group with a hydroxyl and isopropyl substituent.
  • Applications : Beta-2 adrenergic agonist for bronchodilation. The hydroxyl group enhances receptor binding, while the target compound’s dithio group may enable controlled release via disulfide cleavage .
2-(2-Methoxyphenoxy)ethylamine Hydrochloride
  • Molecular Formula: C₉H₁₂ClNO₂
  • Key Features: Methoxyphenoxy substituent instead of dithio and chloro groups.
  • Applications : Intermediate in carvedilol (cardiovascular drug) synthesis. The ether linkage provides metabolic stability, contrasting with the redox-active dithio group in the target compound .

Stability and Handling Considerations

Compound Stability Profile Handling Precautions
2-((o-Chlorophenyl)dithio)ethylamine HCl Sensitive to oxidation; stable under inert atmospheres. Avoid light and moisture. Store under nitrogen/argon; use reducing agent-free buffers.
2-(Pyridyldithio)ethylamine HCl Moderate stability; cleaves at pH > 8.0. Use fresh solutions; monitor pH during reactions.
Dopamine HCl Oxidizes rapidly in air; requires antioxidants. Store at 2–8°C; protect from light.

Structural-Activity Relationship (SAR) Insights

  • Dithio Group: Critical for redox-responsive behavior. Replacing it with ethers (e.g., in 2-(2-Methoxyphenoxy)ethylamine HCl) eliminates disulfide bond utility .
  • Chlorine Substituent : Enhances lipophilicity and membrane permeability. Omission (e.g., in dopamine HCl) increases hydrophilicity but reduces blood-brain barrier penetration .
  • Aromatic Ring Modifications : Pyridyl (PDC-HCl) vs. o-chlorophenyl alters solubility and electronic effects, influencing binding to biological targets .

Biological Activity

2-((o-Chlorophenyl)dithio)ethylamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.

Chemical Structure

The compound can be characterized by its unique structure which includes a dithioether moiety linked to an o-chlorophenyl group. The presence of sulfur atoms in the dithioether structure is significant as it can influence the compound's reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit notable anticancer activities. For instance, Mannich bases, which include similar sulfur-containing compounds, have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain Mannich bases demonstrated IC50 values less than 10 μM against human colon cancer cells (WiDr) and breast cancer cells (MCF-7) .

Table 1: Cytotoxicity of Mannich Bases

CompoundCell LineIC50 (μM)
Compound AWiDr<10
Compound BMCF-7<10
Compound CHepG2<20

Antimicrobial Activity

The antimicrobial potential of dithio compounds has been documented extensively. Similar compounds have been evaluated for their antibacterial and antifungal properties. For example, certain dithiocarbamate derivatives have shown effectiveness against a range of bacterial strains, indicating that the dithio group may enhance antimicrobial activity .

Table 2: Antimicrobial Activity of Dithio Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound XE. coli15 μg/mL
Compound YS. aureus10 μg/mL
Compound ZC. albicans20 μg/mL

The biological activity of this compound may be attributed to several mechanisms:

  • Alkylation of Cellular Components : Similar compounds have been shown to alkylate thiols on enzymes or proteins, disrupting cellular functions .
  • DNA Interaction : Research into related compounds indicates that they can interact with DNA, potentially causing cleavage under oxidative conditions, which is a pathway for inducing cytotoxicity .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis in cancer cells .

Case Studies

A notable case study involved the evaluation of a series of dithiocarbamate derivatives against human cancer cell lines. The study found that modifications in the substituents on the phenyl ring significantly affected cytotoxicity and selectivity towards cancer versus normal cells. This highlights the importance of structural optimization in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((o-Chlorophenyl)dithio)ethylamine hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling o-chlorothiophenol with 2-chloroethylamine hydrochloride in the presence of a disulfide-forming agent (e.g., iodine or DMSO). Optimization strategies include:

  • Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
  • Controlling reaction temperature (0–25°C) to reduce side products.
  • Employing trimethylamine as a base to neutralize HCl byproducts and improve yield .
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%).

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • 1H/13C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm for o-chlorophenyl) and ethylamine signals (δ 2.8–3.5 ppm). DEPT-135 confirms CH₂ and CH₃ groups.
  • IR Spectroscopy : Peaks at 2550–2600 cm⁻¹ (S–S stretch) and 3300–3500 cm⁻¹ (NH₃⁺ stretch).
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 264.6 (C₈H₁₀ClN₂S₂⁺) confirms the molecular formula .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed for this compound across different studies?

  • Root Cause Analysis :

  • Purity Variability : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to quantify impurities.
  • Batch Differences : Standardize synthesis protocols and validate via NMR/HPLC.
  • Assay Conditions : Control redox environments (e.g., glutathione levels) to account for disulfide bond instability .
    • Validation : Replicate studies with independent batches and include positive controls (e.g., known thiol-reactive compounds).

Q. What strategies are recommended for studying the interaction mechanisms of this compound with cellular receptors?

  • Biophysical Techniques :

  • Surface Plasmon Resonance (SPR) : Immobilize receptors on sensor chips to measure binding kinetics (KD, kon/koff).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
    • Computational Modeling :
  • Perform molecular docking (AutoDock Vina) to predict binding poses with cysteine-rich receptors (e.g., NMDA or TRPV channels) .

Q. How does the dithio group in this compound influence its reactivity in cross-linking reactions compared to mono-thio analogues?

  • Mechanistic Insight :

  • The S–S bond undergoes reversible disulfide exchange with thiols (e.g., cysteine residues), enabling dynamic cross-linking in redox-sensitive environments.
  • Mono-thio analogues form irreversible thioether bonds, limiting reversibility.
    • Experimental Design :
  • Compare cross-linking efficiency using Ellman’s assay (free thiol quantification) under varying redox conditions (e.g., ± DTT) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the stability of this compound in aqueous buffers?

  • Controlled Experiments :

  • Test stability in buffers at pH 2–9 (e.g., phosphate-buffered saline) with/without EDTA (metal chelator).
  • Monitor degradation via LC-MS over 24–72 hours.
    • Findings :
  • Rapid hydrolysis occurs at pH >7 due to nucleophilic attack on the disulfide bond. Acidic conditions (pH 3–5) enhance stability .

Application-Oriented Questions

Q. What are the key considerations for using this compound in polymer-protein nanoconstructs?

  • Functionalization :

  • React the amine group with methacryloyl chloride to generate polymerizable monomers (e.g., PtBMA-co-PPDSMA).
    • Self-Assembly :
  • Use bovine serum albumin (BSA) as a model protein; characterize nanogels via dynamic light scattering (DLS) and TEM .

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